![molecular formula C16H16N4O3S B2822189 methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 850911-73-8](/img/structure/B2822189.png)
methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of such compounds can vary widely depending on the presence of functional groups and the reaction conditions. Pyrazolo[3,4-d]pyrimidines, for example, have been studied for their potential biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate and similar compounds have been explored in synthesis and cyclization reactions, showing potent effects on increasing the reactivity of cellobiase, which is significant in chemical and enzymatic processes (Abd & Gawaad, 2008).
Antioxidant Activity
- A study involving 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a closely related compound, demonstrated the synthesis of various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds exhibited antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Anticancer and Radioprotective Activities
- Various structural analogs of this compound have been synthesized and tested for in vitro anticancer activity against Ehrlich ascites carcinoma cells, with some compounds showing significant activity. Additionally, certain compounds exhibited radioprotective activities in vivo (Ghorab et al., 2009).
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showing potential as antimicrobial agents (Sarvaiya et al., 2019).
Inhibition of Enzymes
- Pyrazolo[3,4-d]pyrimidin-4-ones, structurally related to this compound, have been shown to inhibit adenosine deaminase from bovine spleen, with some derivatives exhibiting nanomolar/subnanomolar inhibitory activity. This suggests potential therapeutic applications in modulating enzyme activity (La Motta et al., 2009).
Antihypertensive Properties
- Related compounds have been explored for their potential as non-peptide angiotensin II receptor antagonists, which could be significant in treating hypertension and related cardiovascular diseases (Destro & Soave, 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-12(15(22)23-2)24-16-18-13-11(14(21)19-16)9-17-20(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFCCNJYVVJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
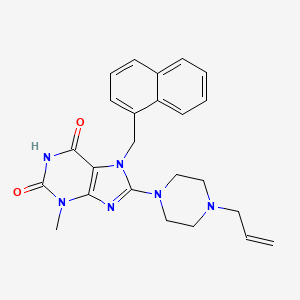
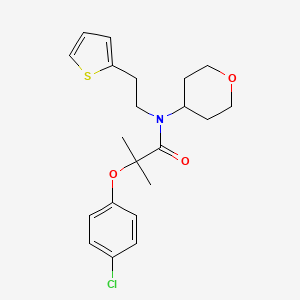
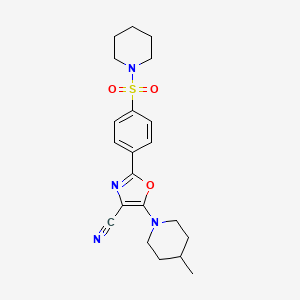
![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)
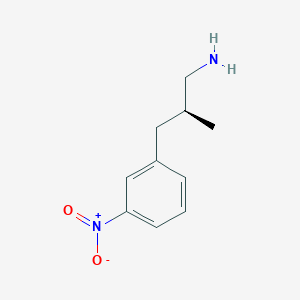
![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
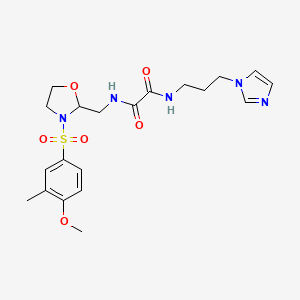
![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)
![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822122.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
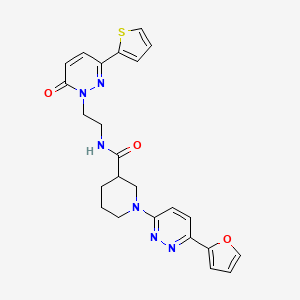
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)
